molecular formula C9H7ClO3 B14252589 (S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride CAS No. 401947-96-4

(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride

Cat. No.: B14252589
CAS No.: 401947-96-4
M. Wt: 198.60 g/mol
InChI Key: UPCGTFBXZKCPOT-QMMMGPOBSA-N
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Description

(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride is a chemical compound that belongs to the class of dioxins. Dioxins are a group of chemically related compounds that are persistent environmental pollutants. This compound is characterized by its unique structure, which includes a dioxine ring fused with a benzene ring and a carbonyl chloride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride typically involves the reaction of a suitable precursor with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These reagents are commonly used to convert alcohols into alkyl halides under mild conditions . The reaction conditions usually involve refluxing the precursor with the reagent in an inert solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis of the carbonyl chloride group.

Scientific Research Applications

(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modification of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

Similar Compounds

    Polychlorinated Dibenzo-p-dioxins (PCDDs): These compounds have similar dioxin structures but differ in the number and position of chlorine atoms.

    Polychlorinated Dibenzofurans (PCDFs): Similar to PCDDs but with a different ring structure.

    Polychlorinated Biphenyls (PCBs): Structurally related compounds with dioxin-like properties.

Uniqueness

(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride is unique due to its specific structure and the presence of the carbonyl chloride functional group

Properties

CAS No.

401947-96-4

Molecular Formula

C9H7ClO3

Molecular Weight

198.60 g/mol

IUPAC Name

(3S)-2,3-dihydro-1,4-benzodioxine-3-carbonyl chloride

InChI

InChI=1S/C9H7ClO3/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2/t8-/m0/s1

InChI Key

UPCGTFBXZKCPOT-QMMMGPOBSA-N

Isomeric SMILES

C1[C@H](OC2=CC=CC=C2O1)C(=O)Cl

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)Cl

Origin of Product

United States

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